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Compound of Interest

2-Ethoxy-5-methoxyphenylboronic
Compound Name: o
aci

Cat. No.: B1418382

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Ethoxy-5-
methoxyphenylboronic acid, a key building block in synthetic organic chemistry. This
document is intended for researchers, scientists, and professionals in drug development,
offering a detailed look at its structural characterization through nuclear magnetic resonance
(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Please note: Experimental spectral data for 2-Ethoxy-5-methoxyphenylboronic acid is not
readily available in public spectral databases. The data presented herein is predicted data
generated from computational models.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-Ethoxy-5-
methoxyphenylboronic acid. These predictions are based on established computational
algorithms and provide valuable insights into the molecule's structure and spectroscopic
behavior.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~7.3-7.5 m 1H Ar-H
~6.8-7.0 m 2H Ar-H
~4.1 q 2H -OCH2CHs
~3.8 S 3H -OCHs
~1.4 t 3H -OCH2CHs
~5.0-6.0 brs 2H -B(OH)2

Solvent: CDCls. Prediction tool: ChemDraw.

. i 13
Chemical Shift (ppm) Assignment
~158 Ar-C-O
~150 Ar-C-O
~120 Ar-C-B
~118 Ar-CH
~115 Ar-CH
~112 Ar-CH
~64 -OCHz2CHs
~55 -OCHs
~15 -OCH2CHs

Solvent: CDCIs. Prediction tool: ChemDraw.

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~3600-3200 Broad O-H stretch (boronic acid)
~3100-3000 Medium C-H stretch (aromatic)
~2980-2850 Medium C-H stretch (aliphatic)
~1600, ~1480 Strong C=C stretch (aromatic)
~1380 Strong B-O stretch

~1250 Strong C-O stretch (aryl ether)
~1040 Strong C-O stretch (alkyl ether)

Prediction based on typical functional group absorption regions.

Table 4: Predicted Mass Spectrometry Data

miz Relative Intensity (%) Assighment
196.09 100 [M]* (Molecular lon)
178.08 ~40 [M-H20]*

168.08 ~30 [M-C2Ha]*

153.06 ~60 [M-C2HsO]*

123.05 ~20 [M-B(OH)2, -CHs]*

lonization Mode: Electron lonization (EI). This represents a simplified prediction of major
fragments.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for
solid organic compounds like 2-Ethoxy-5-methoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Weigh approximately 5-10 mg of 2-Ethoxy-5-methoxyphenylboronic acid.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, Dimethyl sulfoxide-ds, or Methanol-d4) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary. Boronic acids can sometimes be challenging to dissolve, and ds-methanol is
often a good solvent choice.[1]

o Data Acquisition:
o The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

o For 'H NMR, a standard pulse program is used. Key parameters include a spectral width
of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

o For 3C NMR, a proton-decoupled pulse sequence is used. A wider spectral width (e.g., O-
220 ppm) is required, along with a significantly larger number of scans (e.g., 1024 or
more) due to the lower natural abundance of 13C.

» Data Processing:

o The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g.,
MestReNova, TopSpin).

o Processing steps include Fourier transformation, phase correction, baseline correction,
and referencing the spectra to the residual solvent peak or an internal standard (e.g.,
TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 2-Ethoxy-5-methoxyphenylboronic acid directly onto
the ATR crystal.
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o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet):

o Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
o Sample Preparation (Thin Solid Film):

o Dissolve a small amount of the solid (5-10 mg) in a few drops of a volatile solvent like
methylene chloride or diethyl ether.

o Place a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.[2][3]

o Data Acquisition:
o Record a background spectrum of the empty IR beam path (or the clean ATR crystal).
o Place the prepared sample in the IR spectrometer.

o Acquire the sample spectrum, typically in the range of 4000-400 cm~1. A typical acquisition
involves the co-addition of 16-32 scans at a resolution of 4 cm~1.

» Data Processing:

o The sample spectrum is ratioed against the background spectrum to produce the final
absorbance or transmittance spectrum.

o Software is used to identify and label the major absorption peaks.

Mass Spectrometry (MS)

o Sample Introduction and lonization:
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o For a volatile and thermally stable compound, direct insertion or gas chromatography (GC)
introduction with Electron lonization (El) is a common method.

o For less volatile compounds, Electrospray lonization (ESI) is often used. The sample is
dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of
formic acid or ammonia to aid ionization) and infused into the mass spectrometer. Boronic
acids can be ionized in negative mode ESI.[4]

e Mass Analysis:

o The ionized molecules and their fragments are separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

e Data Acquisition and Processing:
o The detector records the abundance of each ion at a specific m/z.
o The resulting mass spectrum is a plot of relative intensity versus m/z.

o Data processing involves identifying the molecular ion peak and analyzing the
fragmentation pattern to deduce the structure of the molecule. High-resolution mass
spectrometry (HRMS) can be used to determine the exact mass and elemental
composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like 2-Ethoxy-5-methoxyphenylboronic acid.
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Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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